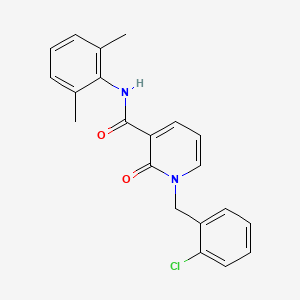![molecular formula C20H15F3N4O3S B2648319 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 343373-14-8](/img/structure/B2648319.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical and Biological Interactions
The compound's chemical structure and potential for biological interactions have been a subject of interest, particularly in the context of nicotinamide derivatives and their applications. For instance, nicotinamide and its derivatives have shown a broad spectrum of biological activities, including acting as precursors for coenzymes involved in redox reactions (Paul, Arends, & Hollmann, 2014). These compounds have been extensively studied for their role in enzymatic and nonenzymatic redox reactions, highlighting the versatile applications of nicotinamide-related compounds in both organic chemistry and biocatalysis.
Inhibition and Enzymatic Activity
Nicotinamide derivatives have also been investigated for their inhibitory effects on various biological targets. For example, certain nicotinamide derivatives have been identified as inhibitors of the gastric H+/K(+)-ATPase, suggesting their potential utility in treating acid-related gastrointestinal disorders (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997). This demonstrates the therapeutic potential of nicotinamide derivatives in modulating enzyme activity within biological systems.
Agricultural Applications
Moreover, certain derivatives related to the compound have been explored for their agricultural applications, particularly as insecticides. Sulfoxaflor, a related sulfoximine compound, has been noted for its efficacy against sap-feeding insects, showcasing the relevance of nicotinamide derivatives in developing new classes of insect control agents (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013; Zhu, Loso, Watson, Sparks, Rogers, Huang, Gerwick, Babcock, Kelley, Hegde, Nugent, Renga, Denholm, Gorman, Deboer, Hasler, & Meade, 2011). These studies underline the significance of structural modifications in nicotinamide derivatives for enhancing pest control effectiveness while potentially offering resistance management benefits.
Synthetic Pathways and Chemical Properties
The synthesis and chemical properties of nicotinamide derivatives, including the exploration of novel synthetic pathways, have been topics of significant interest. Research into the synthesis of related compounds, such as the efficient creation of key intermediates for herbicides, demonstrates the chemical versatility and importance of these compounds in various industrial applications (Hang-dong, 2010). These studies offer insights into the methodologies for synthesizing nicotinamide derivatives and their potential uses in creating more effective agricultural chemicals.
Safety and Hazards
The compound is intended for research and development use, and should be handled under the supervision of a trained professional . As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure or harm. The specific hazards associated with this compound are not listed in the search results, and would likely be found in a detailed Safety Data Sheet (SDS) for the compound.
将来の方向性
The future directions for research involving this compound are not specified in the search results. Given its use in pharmaceutical testing , it could potentially be investigated for various therapeutic applications. The direction of future research would depend on the results of initial studies and the identified potential uses for the compound.
特性
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-12(28)26-17-9-8-15(11-25-17)31-19-16(3-2-10-24-19)18(29)27-13-4-6-14(7-5-13)30-20(21,22)23/h2-11H,1H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLOWQFBYIIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


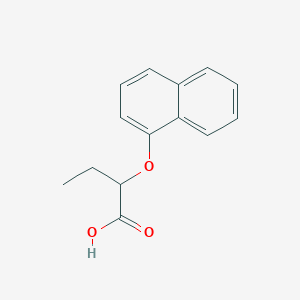

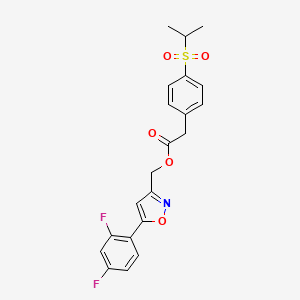
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)
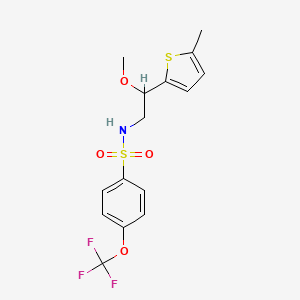
![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)


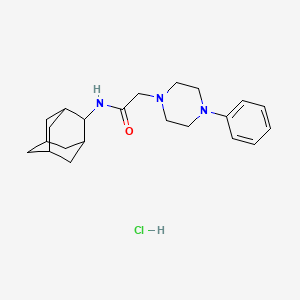

![5-methyl-N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2648254.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)
